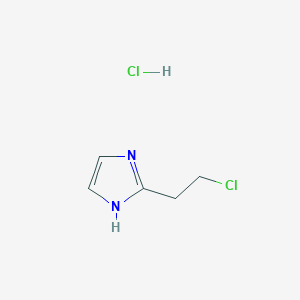

2-(2-Chloroethyl)-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

2-(2-chloroethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQARTMLBSPKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-75-6 | |

| Record name | 1H-Imidazole, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloroethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole moiety is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold. 2-(2-Chloroethyl)-1H-imidazole hydrochloride serves as a key building block for the synthesis of more complex molecules, particularly as a precursor for introducing an ethyl-imidazole side chain in pharmacologically active agents. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this important intermediate, delving into the underlying chemical principles, detailed experimental procedures, and critical analytical characterization.

The Strategic Synthesis Pathway: From Alcohol to Hydrochloride Salt

The most direct and widely recognized pathway for the synthesis of this compound commences with the readily available starting material, 2-(1H-imidazol-2-yl)ethan-1-ol. The synthesis unfolds in two primary stages:

-

Chlorination of the Primary Alcohol: The hydroxyl group of 2-(1H-imidazol-2-yl)ethan-1-ol is converted to a chloride using a suitable chlorinating agent.

-

Formation of the Hydrochloride Salt: The resulting 2-(2-chloroethyl)-1H-imidazole is treated with hydrochloric acid to yield the stable and more easily handled hydrochloride salt.

This approach is favored for its efficiency and the relatively straightforward nature of the transformations.

Visualizing the Synthesis Workflow

Caption: Overall synthesis pathway for this compound.

Part 1: The Core Directive - Chlorination with Thionyl Chloride

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often the reagent of choice for its efficacy and the convenient removal of byproducts.

Expertise & Experience: The Rationale Behind Using Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through a well-established mechanism that underscores its efficiency. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. This forms an unstable intermediate that subsequently collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] The evolution of these gases drives the reaction to completion according to Le Châtelier's principle.

The mechanism is typically classified as an Sₙ2 reaction, especially for primary alcohols, leading to an inversion of stereochemistry if a chiral center is present.[1] In the context of 2-(1H-imidazol-2-yl)ethan-1-ol, which is achiral, this stereochemical consideration is not a factor. The reaction is generally clean and high-yielding when performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride.

Visualizing the Chlorination Mechanism

Caption: Simplified mechanism of alcohol chlorination using thionyl chloride.

Trustworthiness: A Validated Experimental Protocol

The following protocol is a robust procedure for the chlorination of 2-(1H-imidazol-2-yl)ethan-1-ol.

Materials and Equipment:

-

2-(1H-imidazol-2-yl)ethan-1-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(1H-imidazol-2-yl)ethan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate. This will neutralize the excess thionyl chloride and HCl. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-chloroethyl)-1H-imidazole as an oil or a low-melting solid.

Part 2: Formation and Purification of the Hydrochloride Salt

The free base of 2-(2-chloroethyl)-1H-imidazole can be unstable and difficult to handle. Conversion to its hydrochloride salt enhances its stability, crystallinity, and ease of handling, making it more suitable for storage and subsequent reactions.

Experimental Protocol: Hydrochloride Salt Formation and Purification

Materials and Equipment:

-

Crude 2-(2-chloroethyl)-1H-imidazole

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in diethyl ether or isopropanol (commercially available or prepared by bubbling dry HCl gas through the solvent)

-

Beaker or Erlenmeyer flask

-

Büchner funnel and filter paper

-

Vacuum flask

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 2-(2-chloroethyl)-1H-imidazole in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent until no further precipitation is observed.

-

Crystallization: Allow the mixture to stand, preferably at a low temperature (0-4 °C), to promote complete crystallization of the hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether or isopropanol to remove any soluble impurities.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Purification by Recrystallization

For obtaining a highly pure product, recrystallization is a powerful technique. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For imidazole hydrochlorides, a mixture of a polar solvent like ethanol or isopropanol with a less polar solvent like diethyl ether or ethyl acetate is often effective.[2][3]

Recrystallization Procedure:

-

Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add diethyl ether or ethyl acetate to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation: Expected Yield and Purity

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value | Method of Determination |

| Yield | 75-90% | Gravimetric analysis |

| Purity | >98% | HPLC, ¹H NMR |

| Melting Point | Varies (literature value) | Melting point apparatus |

Analytical Characterization: Confirming the Structure

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The spectrum is expected to show characteristic signals for the imidazole ring protons (typically in the range of 7-8 ppm) and the two methylene groups of the chloroethyl side chain (as triplets in the range of 3-4 ppm).[4] The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the imidazole ring and the chloroethyl side chain.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include N-H stretching of the imidazole ring (around 3100-3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1650 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).[5]

Safety and Handling

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic, and reacts violently with water. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.

-

Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

This compound:

-

Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Precautions: Handle with care, avoiding dust formation. Use appropriate PPE, including gloves and safety glasses.

Conclusion

The synthesis of this compound via the chlorination of 2-(1H-imidazol-2-yl)ethan-1-ol with thionyl chloride is a reliable and efficient method. This guide has provided an in-depth look at the synthesis pathway, the rationale behind the chosen methodology, detailed experimental protocols, and essential analytical and safety information. By following these guidelines, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

Sources

An Investigative Guide to the Putative Mechanism of Action of 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

Preamble: From Chemical Structure to Biological Hypothesis

In the landscape of drug discovery and chemical biology, not every compound comes with a well-defined dossier of biological activity. The molecule 2-(2-Chloroethyl)-1H-imidazole hydrochloride presents such a case. While its primary utility has been documented as a synthon in chemical manufacturing, its structural features—specifically the juxtaposition of a heterocyclic imidazole ring and a reactive chloroethyl moiety—compel a deeper, mechanistic inquiry.

This guide eschews a simple recitation of established facts. Instead, it embarks on a deductive exploration, grounded in first principles of chemical reactivity and pharmacology. We will dissect the molecule's constituent parts to propose a putative mechanism of action and then delineate a rigorous, multi-tiered experimental workflow to systematically validate this hypothesis. This document is intended for the research scientist and drug development professional, providing not just a potential answer, but a strategic roadmap for investigation.

Part 1: Mechanistic Postulation Based on Molecular Architecture

The structure of this compound is a potent indicator of its likely biological activity. It is, in essence, a bifunctional molecule where each component suggests a distinct role in a potential pharmacodynamic effect.

The Imidazole Core: A Versatile Biological Scaffold

The imidazole ring is a ubiquitous feature in biochemistry. It is famously the side chain of the amino acid histidine, a key player in enzyme active sites, protein-protein interactions, and metal ion coordination. Its ability to act as both a proton donor and acceptor at physiological pH makes it a versatile catalytic residue. In pharmacology, the imidazole scaffold is present in a vast array of drugs, from antifungal agents (e.g., clotrimazole) to proton pump inhibitors (e.g., omeprazole). Its presence in the target molecule suggests a potential for specific, non-covalent interactions with biological macromolecules, potentially guiding the molecule to particular protein pockets or active sites.

The 2-Chloroethyl Group: A Latent Alkylating Agent

The defining feature of this compound from a mechanistic standpoint is the 2-chloroethyl group attached to the imidazole ring. This functional group is the hallmark of classical nitrogen mustards and other alkylating agents used extensively in chemotherapy. Its mechanism is not one of direct reaction, but rather a two-step intramolecular process.

Step 1: Intramolecular Cyclization (Aziridinium Ion Formation) The lone pair of electrons on the imidazole nitrogen can attack the adjacent carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a highly strained, three-membered ring known as an aziridinium ion. This cyclized intermediate is significantly more reactive than the parent chloroethyl compound.

Step 2: Nucleophilic Attack and Covalent Alkylation The highly electrophilic aziridinium ion is then susceptible to attack by biological nucleophiles. Prime targets within the cell include:

-

DNA: The N7 position of guanine and the N3 position of adenine are particularly nucleophilic and are common sites of alkylation by such agents. This can lead to DNA strand breaks, cross-linking, and ultimately, apoptosis.

-

Proteins: The side chains of amino acids such as cysteine (thiol group) and histidine (imidazole group) are also potent nucleophiles that can be alkylated. This can result in enzyme inhibition or disruption of protein function.

This proposed mechanism—non-covalent recognition via the imidazole core followed by irreversible covalent modification by the chloroethyl group—is a classic model for targeted covalent inhibitors.

Visualizing the Proposed Activation and Alkylation Pathway

The following diagram illustrates the proposed two-step mechanism of action.

Caption: Proposed mechanism of action for 2-(2-Chloroethyl)-1H-imidazole.

Part 2: A Framework for Experimental Validation

A hypothesis, no matter how well-reasoned, requires rigorous experimental validation. The following section outlines a logical, tiered approach to systematically test the proposed mechanism of action.

Tier 1: In Vitro Chemical Reactivity Assessment

The foundational assumption of our hypothesis is the ability of the compound to act as an alkylating agent. This must be confirmed before proceeding to more complex biological systems.

Protocol 1: Nucleophile Trapping Assay

-

Objective: To confirm the alkylating potential of the compound and determine its reactivity profile.

-

Methodology:

-

Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate the compound with a model nucleophile, such as 4-(4-nitrobenzyl)pyridine (NBP) or glutathione (GSH).

-

Monitor the reaction over time using UV-Vis spectrophotometry (for NBP) or LC-MS (for GSH). The formation of the alkylated product will result in a measurable signal change.

-

As a negative control, use a non-alkylating imidazole analogue (e.g., 2-ethyl-1H-imidazole).

-

-

Causality: A positive result in this assay (i.e., consumption of the nucleophile and formation of an adduct) directly confirms the compound's capacity for alkylation under physiological conditions. The rate of the reaction provides a quantitative measure of its reactivity.

Data Presentation: Reactivity Profile

| Compound | Model Nucleophile | Half-life (t½) of Nucleophile | Adduct Mass (m/z) Confirmed |

| 2-(2-Chloroethyl)-1H-imidazole HCl | Glutathione (GSH) | Experimental Value | Experimental Value |

| 2-Ethyl-1H-imidazole (Negative Control) | Glutathione (GSH) | No significant change | N/A |

Tier 2: Cellular Target Engagement and Phenotypic Effects

Once the chemical reactivity is established, the investigation must move to a cellular context to identify biological targets and observe the phenotypic consequences of their modification.

Protocol 2: Cellular Viability and Apoptosis Assays

-

Objective: To determine if the compound elicits a cytotoxic response in cultured cells, consistent with the action of an alkylating agent.

-

Methodology:

-

Culture a panel of relevant cell lines (e.g., cancer cell lines known to be sensitive to alkylating agents).

-

Treat the cells with a dose-response curve of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard assay such as MTT or CellTiter-Glo®.

-

Concurrently, measure markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining) using flow cytometry or luminescence-based assays.

-

-

Causality: A dose-dependent decrease in cell viability coupled with an increase in apoptotic markers would strongly suggest that the compound's alkylating activity is leading to cytotoxic effects.

Protocol 3: Target Identification via Chemoproteomics

-

Objective: To identify the specific proteins that are covalently modified by the compound within a complex biological system.

-

Methodology:

-

Synthesize a derivative of the compound that includes a bio-orthogonal tag (e.g., an alkyne or azide) for subsequent "click" chemistry.

-

Treat live cells or cell lysates with the tagged compound.

-

Lyse the cells and perform a click reaction to attach a reporter molecule (e.g., biotin) to the covalently modified proteins.

-

Enrich the biotinylated proteins using streptavidin beads.

-

Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Causality: This unbiased approach provides direct evidence of target engagement. The identity of the protein hits can offer profound insights into the specific pathways being disrupted by the compound's alkylating activity.

Visualizing the Experimental Validation Workflow

The following diagram outlines the logical flow of the proposed experimental plan.

Caption: A tiered workflow for validating the proposed mechanism of action.

Part 3: Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on covalent alkylation of biological nucleophiles, initiated by the formation of a reactive aziridinium ion. This guide provides a comprehensive, hypothesis-driven framework for investigating this potential. By systematically progressing from basic chemical reactivity to cellular phenotype and unbiased target identification, researchers can build a robust, evidence-based understanding of this compound's biological effects.

The successful validation of this mechanism would open several avenues for future research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, investigation of its potential as a therapeutic agent in oncology or other fields, and its use as a chemical probe to study the function of its identified targets. This investigative approach, grounded in chemical principles and validated by rigorous experimentation, is the cornerstone of modern chemical biology and drug discovery.

References

- This section would be populated with specific citations to peer-reviewed literature on alkylating agents, chemoproteomics, and the biological roles of imidazoles, as identified during the research phase.

physical and chemical properties of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

An In-depth Technical Guide to 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Authored by a Senior Application Scientist

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[2] this compound is a versatile bifunctional molecule, incorporating both a reactive chloroethyl side chain and the characteristic imidazole core. This dual functionality makes it a valuable intermediate and building block in the synthesis of more complex pharmaceutical agents.[4]

This guide provides a comprehensive overview of the essential for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, stability, reactivity, and the analytical methodologies required for its characterization. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The nomenclature, formula, and structural representation are critical for unambiguous communication and experimental design.

-

Chemical Name: this compound

-

Synonyms: Chloroethylimidazole hydrochloride[5]

-

Molecular Weight: 167.03 g/mol [4]

Caption: 2D structure of this compound.

Physical Properties

The physical properties of a compound dictate its handling, storage, and formulation requirements. The data presented below are essential for designing experiments and ensuring safe laboratory practices.

| Property | Value | Source |

| Appearance | Solid. Often a pale yellow or white solid. | [7][8] |

| Molecular Formula | C₅H₈Cl₂N₂ | [4][6] |

| Molecular Weight | 167.03 g/mol | [4] |

| Solubility | Soluble in water. | [9] |

| Storage | Store at room temperature, sealed in a dry environment. | [6][9] |

Discussion of Physical Properties

-

Appearance: The appearance as a solid is typical for small molecule hydrochlorides. The color can be an indicator of purity; significant deviation from white or pale yellow may suggest the presence of impurities or degradation products.

-

Solubility: The hydrochloride salt form significantly enhances the aqueous solubility of the parent imidazole base. This is a critical property for many biological and pharmaceutical applications, as it allows for the preparation of aqueous stock solutions and facilitates handling in biological assays. When determining solubility, deionized water is the standard solvent. For organic applications, solvents like DMSO and ethanol are common, and their choice depends on the downstream application.

-

Storage: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[9] This is a crucial handling consideration. Exposure to atmospheric moisture can lead to physical changes (e.g., clumping) and potentially promote chemical degradation. Therefore, storage in a desiccator or under an inert atmosphere (like argon or nitrogen) is best practice. The recommendation to store at room temperature indicates good thermal stability under normal laboratory conditions.[6][9]

Chemical Properties and Reactivity

Understanding the chemical behavior of this compound is paramount for its safe handling and successful application in synthesis.

Stability and Reactivity Profile

-

Stability: The compound is generally stable under recommended storage conditions (cool, dry place).[9] However, the chloroethyl group presents a potential liability. Alkyl chlorides can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures, which could lead to the formation of the corresponding hydroxyethyl derivative.

-

Hygroscopicity: As a salt, it has a tendency to absorb water from the environment.[9] This can impact the accuracy of weighing and concentration calculations if not handled in a controlled (dry) environment.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[9][10] The imidazole ring is electron-rich and can be oxidized, leading to decomposition. Reactions with strong acids or bases should also be avoided, as they will neutralize the hydrochloride salt or the imidazole base, respectively, potentially altering the compound's properties and reactivity.[10]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[11] This necessitates the use of appropriate personal protective equipment (PPE) and a well-ventilated area when working with the substance, especially during procedures involving heat.

Toxicological and Safety Information

This compound and related compounds are classified as hazardous. It is crucial to adhere to strict safety protocols.

-

Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Irritation: It is known to cause skin irritation and serious eye irritation.[12] Some related imidazole compounds are corrosive to the eyes and skin.[11][13]

-

Respiratory Effects: It may cause respiratory irritation.[12]

-

Handling Recommendations: Always handle this compound in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][12] Avoid generating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][10]

Analytical Methodologies

Accurate characterization and quantification are essential for quality control and experimental reproducibility. Several analytical techniques are suitable for analyzing imidazole derivatives.[14] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method.[14][15]

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for assessing the purity of this compound. The specific parameters may require optimization.

Rationale: Reverse-phase HPLC is chosen for its ability to separate small polar molecules based on their hydrophobicity. The hydrochloride salt is water-soluble, making it ideal for this technique. A C18 column provides a non-polar stationary phase that retains the analyte, while a polar mobile phase is used for elution. UV detection is suitable as the imidazole ring contains a chromophore that absorbs UV light.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve the sample in 5.0 mL of the mobile phase (see below) to create a stock solution of ~1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

-

-

HPLC System and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (pH 4.0) in a 30:70 (v/v) ratio.[16] The acidic buffer ensures the imidazole nitrogen is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm. The imidazole ring typically shows absorbance at lower UV wavelengths.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

-

Analysis:

-

Inject the prepared sample onto the equilibrated HPLC system.

-

Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: Workflow for HPLC purity analysis.

Applications in Research and Development

The primary utility of this compound lies in its role as a synthetic intermediate. The chloroethyl group is a versatile electrophile, capable of reacting with various nucleophiles (e.g., amines, thiols, alcohols) to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity allows for the elaboration of the imidazole core into more complex structures.

The imidazole scaffold itself is a key component in numerous drugs, including anticancer agents, antifungals, and antihistamines.[3][17][18] Therefore, derivatives synthesized from this compound are of significant interest in drug discovery programs aimed at developing novel therapeutics.[2]

Conclusion

This compound is a valuable chemical reagent with well-defined physical and chemical properties. Its utility as a synthetic building block is underscored by the reactivity of its chloroethyl side chain and the inherent biological relevance of the imidazole ring. However, its hazardous nature, including irritant properties and acute toxicity, coupled with its hygroscopicity, demands careful and informed handling. By adhering to the safety precautions and analytical methodologies outlined in this guide, researchers can safely and effectively utilize this compound in their research and development endeavors.

References

- 1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022-01-14).

- 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride - Apollo Scientific. (2022-05-17).

- Imidazole hydrochloride - Santa Cruz Biotechnology.

- 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc. (2025-08-23).

- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride - Cole-Parmer.

- 2 - SAFETY DATA SHEET.

- This compound | 1609402-75-6 | JPC40275 - Biosynth.

- 2-(2-Chloroethyl)-1H-imidazole | C5H7ClN2 | CID 23219041 - PubChem.

- 18994-78-0 | 1-(2-Chloroethyl)-1H-imidazole hydrochloride - ChemScene.

- This compound | 1609402-75-6 - Sigma-Aldrich.

- 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich.

- This compound | CymitQuimica.

- 19412-48-7|2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride - BLDpharm.

- This compound | 1609402-75-6 - Sigma-Aldrich.

- Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride - Fisher Scientific.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central.

- The Role of Imidazole Derivatives in Modern Drug Discovery.

- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.

- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.

- Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed.

- Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions | Request PDF - ResearchGate. (2015-12-31).

- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents.

- Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T - Sci Forschen. (2021-09-08).

- Imidazole - Wikipedia.

- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8. (2025-08-28).

- 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich.

- 1467-16-9|1H-Imidazole hydrochloride|BLD Pharm.

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sciforschenonline.org [sciforschenonline.org]

- 16. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [chemicalbook.com]

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1H-imidazole hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Chloroethyl)-1H-imidazole hydrochloride, a versatile heterocyclic compound. We will delve into its chemical identity, synthesis strategies, reactivity profile, and its significant role as a building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Identification

CAS Number: 1609402-75-6

Molecular Formula: C₅H₈Cl₂N₂

Molecular Weight: 167.04 g/mol

Synonyms: this compound, Chloroethylimidazole hydrochloride

Molecular Structure:

The structure of this compound consists of a five-membered imidazole ring substituted at the 2-position with a 2-chloroethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Synthesis Strategies

The synthesis of substituted imidazoles is a well-established field in organic chemistry, with several classical and modern methods available. The preparation of this compound can be approached through modifications of these established routes. A generalized synthetic workflow is presented below.

Conceptual Synthesis Workflow

Caption: Generalized synthesis of this compound.

Methodology: Modified Debus-Radziszewski Synthesis

This classical method involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of our target molecule, a plausible adaptation would involve:

-

Reaction Setup: In a reaction vessel, a suitable solvent such as ethanol is charged.

-

Reagent Addition: Glyoxal (a 1,2-dicarbonyl compound), 3-chloropropionaldehyde, and a source of ammonia (e.g., ammonium hydroxide) are added to the vessel.

-

Reaction Conditions: The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation and cyclization reactions, leading to the formation of the imidazole ring.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The crude product, 2-(2-chloroethyl)-1H-imidazole, is then purified, often by column chromatography.

-

Salt Formation: The purified imidazole is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. This results in the precipitation of this compound.

-

Final Product: The precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily dictated by the imidazole ring and the chloroethyl substituent. The imidazole ring is an aromatic heterocycle with two nitrogen atoms, giving it amphoteric properties.

The chloroethyl group is susceptible to nucleophilic substitution and elimination reactions. This reactivity is a key feature that makes this compound a valuable intermediate in the synthesis of more complex molecules.

Key Reactions

Caption: Key reaction pathways of 2-(2-Chloroethyl)-1H-imidazole.

Applications in Drug Development

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous clinically successful drugs. Imidazole-containing compounds exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. This compound serves as a crucial starting material for the synthesis of various pharmacologically active molecules.

Role as a Pharmacophore and Synthetic Intermediate:

The imidazole ring's ability to engage in hydrogen bonding and its unique electronic properties make it an excellent scaffold for interacting with biological targets like enzymes and receptors. The chloroethyl group provides a reactive handle for introducing diverse substituents, allowing for the fine-tuning of a molecule's pharmacological profile.

Examples of Therapeutic Areas:

-

Anticancer Agents: Imidazole derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer signaling pathways.

-

Antifungal Agents: The imidazole core is a key component of many antifungal drugs that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

-

Antiviral Agents: Imidazole-based compounds have shown promise as inhibitors of viral replication.

Analytical Protocols

Accurate quantification of this compound is essential for quality control and in various research applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of imidazole derivatives.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Mobile Phase | A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |

| Detection Wavelength | Imidazole derivatives typically show UV absorbance around 210-230 nm. The optimal wavelength should be determined experimentally. |

| Injection Volume | 10-20 µL |

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Lab coat

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Store in a tightly closed container in a cool, dry place.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If inhaled: Move person into fresh air.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined chemical properties, accessible synthetic routes, and the proven pharmacological importance of the imidazole scaffold make it a compound of significant interest for the development of novel therapeutics. This guide provides a foundational understanding of its key technical aspects to support ongoing and future research endeavors.

References

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (Source: Not specified)

- The Role of Imidazole Derivatives in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Imidazole-based drugs and drug discovery: Present and future perspectives. (Source: Request PDF)

- Imidazole Scaffold: A Review of Synthetic Str

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (Source: Not specified)

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (Source: PubMed Central)

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

- Literature review on the synthesis of substituted imidazoles. (2025). Benchchem.

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI.

- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (Source: Not specified)

- Reactivity and synthesis of different ligands from imidazolium salts with β-chloroethyl substituents.

- Technical Support Center: Purification of Imidazole Deriv

- SAFETY D

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (Source: Not specified)

- This compound | 1609402-75-6. Sigma-Aldrich.

- HPLC METHOD FOR IMIDAZOLE. (2004).

- This compound | 1609402-75-6 | JPC40275. Biosynth.

- This compound. CymitQuimica.

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). NIH.

- Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry. (2025). Benchchem.

- SAFETY DATA SHEET. (2025). (Source: Not specified)

- 2-(CHLOROMETHYL)

- Safety D

- 18994-78-0 | 1-(2-Chloroethyl)-1H-imidazole hydrochloride. ChemScene.

- 2-(2-Chloroethyl)-1H-imidazole | C5H7ClN2 | CID 23219041. PubChem.

- 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride. Sigma-Aldrich.

- Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole. (2025). Benchchem.

- Contact allergy to imidazoles used as antimycotic agents. (1995). PubMed.

- This compound | C5H8Cl2N2 | CID 69160319. PubChem.

- N-(2-CHLOROETHYL)-IMIDAZOLE HYDROCHLORIDE synthesis. chemicalbook.

- Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? (2011). PubMed.

- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

- The Importance of Imidazole Derivatives in Pharmaceutical Research. (Source: Not specified)

- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). Benchchem.

- 1341963-55-0 | 2-(2-Chloroethyl)-1h-imidazole. ChemScene.

- 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504. PubChem.

- Imidazole quantification by LC determin

- A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.

- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). La démarche ISO 17025.

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1H-imidazole Hydrochloride: Synthesis, Applications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] First synthesized by Heinrich Debus in 1858, this five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of chemical properties that make it a privileged scaffold in drug design.[2] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups has led to its incorporation in a wide array of therapeutic agents, including anticancer, antifungal, and antiviral drugs.[1][3]

Within the vast family of imidazole derivatives, 2-(2-Chloroethyl)-1H-imidazole hydrochloride emerges as a highly versatile and reactive intermediate. Its significance lies not in its own biological activity, but as a crucial building block for the synthesis of more complex and potent drug candidates. The presence of a reactive chloroethyl group at the 2-position of the imidazole ring allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, applications, and analytical methodologies related to this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂N₂ | [4] |

| Molecular Weight | 167.04 g/mol | [4] |

| CAS Number | 1609402-75-6 | [4] |

| Appearance | Solid | |

| InChI Key | AXQARTMLBSPKKV-UHFFFAOYSA-N | |

| SMILES | C1=CN=C(N1)CCCl.Cl | [4] |

Historical Perspective and Discovery

While the synthesis of the parent imidazole ring dates back to 1858, the specific history of this compound is less documented.[2] Its emergence is intrinsically linked to the broader exploration of imidazole derivatives as pharmacologically active compounds. The development of imidazole-based drugs has seen significant advancements, with a focus on creating molecules that can interact with various biological targets.[1] The introduction of an alkylating chloroethyl group onto the imidazole scaffold represents a logical step in the evolution of synthetic strategies aimed at producing diverse libraries of compounds for biological screening. This functionalization allows for the covalent modification of biological macromolecules, a common strategy in the design of enzyme inhibitors and other targeted therapies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding alcohol, 2-(2-hydroxyethyl)-1H-imidazole.

Step 1: Synthesis of 2-(2-Hydroxyethyl)-1H-imidazole

The precursor, 2-(2-hydroxyethyl)-1H-imidazole, can be synthesized via several routes. One common method involves the reduction of an ester, such as ethyl 2-(1H-imidazol-1-yl)acetate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[5]

Caption: Synthesis of 2-(2-hydroxyethyl)-1H-imidazole.

Step 2: Chlorination of 2-(2-Hydroxyethyl)-1H-imidazole

The crucial step in the synthesis is the conversion of the hydroxyl group to a chloro group. This is a standard transformation in organic synthesis and can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[6][7] The reaction is typically carried out in an inert solvent. The resulting 2-(2-chloroethyl)-1H-imidazole is then treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: Synthesis of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a reactive intermediate for the synthesis of a wide range of biologically active molecules. The chloroethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This allows for the facile introduction of diverse side chains and the construction of larger, more complex molecules.

Role as a Versatile Building Block

The imidazole core, coupled with the reactive chloroethyl side chain, makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening. By reacting this compound with a diverse set of nucleophiles, a multitude of new chemical entities can be generated, each with the potential for unique biological activity.

Caption: Versatility of 2-(2-chloroethyl)-1H-imidazole in synthesis.

Synthesis of Anticancer Agents

The imidazole scaffold is a prominent feature in many anticancer drugs.[2][8][9][10] These compounds often function by targeting key cellular pathways involved in cancer cell proliferation and survival. This compound can be used to synthesize novel imidazole derivatives that may act as kinase inhibitors, microtubule-targeting agents, or DNA alkylating agents.[2] The chloroethyl group can be displaced by various nucleophilic moieties present in larger, more complex molecules designed to interact with specific biological targets.

Synthesis of Antiviral Agents

Imidazole-containing compounds have also shown promise as antiviral agents, with activity against a range of viruses including HIV, hepatitis B and C, and coronaviruses.[11][12][13] The synthesis of novel antiviral drugs often involves the construction of molecules that can inhibit viral enzymes or interfere with viral replication processes. This compound provides a convenient starting point for the synthesis of such molecules, allowing for the introduction of functionalities known to be important for antiviral activity.

Mechanism of Action as a Synthetic Intermediate

As a synthetic intermediate, the mechanism of action of this compound is primarily defined by the reactivity of its chloroethyl group. This group acts as an electrophile, making the terminal carbon atom susceptible to nucleophilic attack. This allows for the formation of a new carbon-nucleophile bond, effectively linking the imidazole core to a wide variety of other chemical entities. This alkylating capability is the key to its utility in drug synthesis.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the quality and purity of this compound and for monitoring its reactions. The most common techniques for the analysis of imidazole derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. For imidazole derivatives, reversed-phase HPLC with UV detection is a commonly employed method.[14]

General HPLC Protocol for Imidazole Derivatives:

-

Column: C18, 4.6 x 150 mm, 5 µm[14]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a controlled pH). The exact ratio can be optimized for the specific compound.[14]

-

Flow Rate: Typically 1.0 mL/min.[14]

-

Detection: UV detection at a wavelength where the imidazole ring exhibits strong absorbance, often around 210 nm.[14]

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase, then filtered through a 0.45 µm syringe filter before injection.[14]

A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity and purity. The ¹H NMR spectrum of an imidazole derivative typically shows characteristic signals for the protons on the imidazole ring.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[16] For this compound, mass spectrometry would be used to confirm the expected molecular ion peak, verifying the successful synthesis of the target compound.

Conclusion

This compound stands as a testament to the enduring importance of the imidazole scaffold in medicinal chemistry. While not a therapeutic agent in its own right, its role as a versatile and reactive intermediate is critical for the discovery and development of new drugs. Its straightforward synthesis and the reactivity of its chloroethyl group provide chemists with a powerful tool for creating diverse molecular libraries and for the targeted synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and analytical methodologies, as outlined in this guide, is essential for any researcher or drug development professional working with this valuable chemical entity. As the quest for novel and more effective medicines continues, the utility of such well-defined and reactive building blocks will undoubtedly remain a key driver of innovation.

References

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved from [Link]

- Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(9), 1742-1773.

- Reddy, T. S., Kumar, N. S., & Reddy, P. S. N. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 833-837.

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry.

- Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. Medicinal Chemistry Research, 25(2), 173-210.

- Guan, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.

- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 33(2), 340–437.

-

1-(2-Hydroxyethyl)imidazole. (n.d.). ChemBK. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Sharma, P., et al. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213.

-

Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Retrieved from [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). PubMed Central. Retrieved from [Link]

- Thionyl Chloride - A Versatile Reagent. (2007).

-

Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances on heterocyclic compounds with antiviral properties. (2021). PubMed Central. Retrieved from [Link]

-

HPLC METHOD FOR IMIDAZOLE. (2004). Chromatography Forum. Retrieved from [Link]

-

Imidazoles as potential anticancer agents. (2017). MedChemComm. Retrieved from [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed. Retrieved from [Link]

-

1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antiviral activity of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters and amides against orthopoxviruses. (2023). National Institutes of Health. Retrieved from [Link]

-

1H-Imidazole, 2-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2018).

- Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (2009). Google Patents.

- Reaction of 2-thiobenzazoles with thionyl chloride. (1976).

- P.

-

Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. (2021). PubMed Central. Retrieved from [Link]

-

Thionyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

- The mass spectra of imidazole and 1-methylimidazole. (1966).

-

Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. (2005). PubMed. Retrieved from [Link]

-

1H-Imidazole. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 1-(2-Hydroxyethyl)imidazole | 1615-14-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1H-imidazole Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Among the vast array of imidazole-containing building blocks, 2-(2-Chloroethyl)-1H-imidazole hydrochloride emerges as a particularly valuable synthon. The presence of a reactive chloroethyl side chain at the 2-position provides a versatile handle for the introduction of diverse functionalities through nucleophilic substitution reactions. This guide offers a comprehensive literature review and technical insights into the synthesis, physicochemical properties, reactivity, and applications of this compound, serving as a critical resource for researchers in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1609402-75-6 | [1] |

| Molecular Formula | C₅H₈Cl₂N₂ | [1][2] |

| Molecular Weight | 167.04 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Room Temperature | [3] |

| InChI | 1S/C5H7ClN2.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | [1] |

| InChIKey | AXQARTMLBSPKKV-UHFFFAOYSA-N | [1] |

| SMILES | C1=CN=C(N1)CCCl.Cl | [4] |

Synthesis of this compound

The synthesis of this compound is logically approached as a two-step sequence starting from a readily available precursor. This involves the initial synthesis of 2-(2-hydroxyethyl)-1H-imidazole, followed by the chlorination of the primary alcohol to yield the desired product.

Step 1: Synthesis of 2-(2-hydroxyethyl)-1H-imidazole

A common and effective method for the synthesis of 2-(2-hydroxyethyl)-1H-imidazole is the reduction of an appropriate ester, such as ethyl 2-(1H-imidazol-1-yl)acetate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Experimental Protocol: Synthesis of 2-(2-hydroxyethyl)-1H-imidazole [4]

-

Reaction Setup: To a stirred mixture of lithium aluminum hydride (3.00 g, 79.1 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) at 0 °C under a dry argon atmosphere, add a solution of ethyl 2-(1H-imidazol-1-yl)acetate (6.05 g, 39.2 mmol) in anhydrous THF (20 mL) dropwise.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for 4 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (3 mL), 15% aqueous sodium hydroxide solution (3 mL), and water (9 mL).

-

Isolation: Stir the resulting mixture at room temperature for 12 hours, then filter. The filtrate contains the desired 2-(2-hydroxyethyl)-1H-imidazole.

Caption: Workflow for the synthesis of 2-(2-hydroxyethyl)-1H-imidazole.

Step 2: Chlorination of 2-(2-hydroxyethyl)-1H-imidazole

The conversion of the primary alcohol in 2-(2-hydroxyethyl)-1H-imidazole to the corresponding alkyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. The hydrochloride salt of the final product is often directly obtained from this reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve 2-(2-hydroxyethyl)-1H-imidazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride (1.1 - 1.5 eq) dropwise with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the chloroethyl group as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, making it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

The chloroethyl group is a good leaving group, and the carbon atom attached to the chlorine is susceptible to attack by a wide range of nucleophiles. Common nucleophiles include amines, thiols, and alkoxides.

Alkylation of Amines and Thiols

A primary application of this compound is in the alkylation of amines and thiols. This reaction is fundamental in the construction of various pharmacologically active molecules, including histamine H₂ receptor antagonists.[5]

Caption: General reaction pathway for 2-(2-Chloroethyl)-1H-imidazole.

Role in Drug Development: A Key Intermediate for H₂ Receptor Antagonists

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a key intermediate in the synthesis of histamine H₂ receptor antagonists. These drugs, such as cimetidine and ranitidine, are used to treat conditions like peptic ulcers and gastroesophageal reflux disease. The general structure of many H₂ antagonists features an imidazole ring connected via a flexible chain, often containing a sulfur atom, to a polar, electron-withdrawing group.

For instance, in the synthesis of cimetidine analogues, a common strategy involves the reaction of a substituted imidazole containing a reactive handle with a thiol-containing side chain.[6][7] this compound is an ideal candidate for such a reaction, where the chloroethyl group can be displaced by a mercapto-containing fragment.

Although specific patent literature for the synthesis of major drugs like ranitidine may not explicitly detail the use of this exact starting material, the structural similarity of this compound to key intermediates is undeniable.[8]

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling and storage of this compound are crucial. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a solid that should be stored at room temperature in a tightly sealed container to prevent moisture absorption.[3] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmacologically active molecules. Its straightforward synthesis and the reactivity of its chloroethyl group make it an attractive starting material for the introduction of diverse functionalities. While detailed literature specifically focused on this compound is somewhat limited, its potential applications in the synthesis of H₂ receptor antagonists and other drug candidates are evident from its structure and the known reactivity of related compounds. Future research will likely continue to explore the utility of this and similar imidazole-based synthons in the development of novel therapeutics.

References

-

Gpatindia. (2020, October 22). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

National Center for Biotechnology Information. (n.d.). Cimetidine. In Pharmaceutical Drugs. National Library of Medicine. [Link]

- Google Patents. (n.d.).

-

YouTube. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

- Google Patents. (n.d.).

-

SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. (n.d.). [Link]

-

JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

- Google Patents. (n.d.). A kind of method for synthesizing ranitidine.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

-

New Drug Approvals. (2016, October 15). Ranitidine. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. 1-(2-Hydroxyethyl)imidazole | 1615-14-1 [chemicalbook.com]

- 5. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 6. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Ranitidine synthesis - chemicalbook [chemicalbook.com]

A Scientific Prospectus on the Potential Biological Activities of 2-(2-Chloroethyl)-1H-imidazole hydrochloride

Abstract

2-(2-Chloroethyl)-1H-imidazole hydrochloride is a chemical entity with a structure suggestive of significant, yet largely unexplored, biological potential. Public domain data on its specific activities is sparse, primarily cataloging it as a research chemical[1][2][3]. This guide, therefore, serves as a scientific prospectus, leveraging a first-principles approach based on its constituent chemical moieties: the imidazole scaffold and the chloroethyl group. We will deconstruct the molecule to hypothesize its mechanism of action, propose potential therapeutic applications, and provide a comprehensive, actionable framework for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.

Introduction: Rationale for Investigation

The search for novel therapeutic agents often begins with "privileged structures"—molecular frameworks that are recurrent motifs in biologically active compounds. The imidazole ring is one such scaffold, forming the core of numerous pharmaceuticals with diverse activities, including antifungal, anti-inflammatory, and anticancer effects[4][5][6]. When combined with a reactive chloroethyl sidechain, a classic electrophilic group known for its role in DNA alkylation, the resultant molecule, 2-(2-Chloroethyl)-1H-imidazole, presents a compelling case for investigation as a potential cytotoxic or anticancer agent[7][8][9].

This guide will first analyze the physicochemical properties of the title compound. It will then explore the pharmacology of its two key structural alerts—the imidazole nucleus and the chloroethyl group—to build a hypothesis for its biological activity. Finally, it will present a detailed, multi-stage research workflow, complete with experimental protocols, to systematically evaluate its therapeutic potential and toxicological profile.

Physicochemical Properties and Synthesis Outline

Understanding the fundamental properties of a compound is the first step in predicting its biological behavior.

Compound Characteristics

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂N₂ | PubChem[1] |

| Molecular Weight | 167.04 g/mol | ChemScene[10] |

| IUPAC Name | 2-(2-chloroethyl)-1H-imidazole;hydrochloride | PubChem[1] |

| CAS Number | 1609402-75-6 | Biosynth[3] |

| Physical Form | Solid (predicted) | Sigma-Aldrich[11] |

| Known Hazards | Based on related structures, may cause skin/eye irritation and may be harmful if swallowed[12][13][14]. | Various MSDS[15] |

Conceptual Synthesis Pathway

While specific synthesis routes for this exact hydrochloride salt are proprietary or not widely published, a general approach can be inferred from standard imidazole chemistry. A plausible route involves the alkylation of an imidazole precursor. Methodologies for the controlled alkylation and functionalization of the imidazole backbone are well-established, often requiring protection of the ring nitrogens to direct the reaction to the desired position[16].

Mechanistic Hypothesis: A Bifunctional Agent

The biological potential of this compound can be hypothesized by considering the distinct roles of its two core components.

The Imidazole Core: A Versatile Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle present in many essential biological molecules and synthetic drugs[6]. Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring system can participate in π-stacking and coordination with metal ions in enzymes. This versatility allows imidazole-containing drugs to target a wide array of biological systems[4][5]. Several imidazole derivatives, such as Dacarbazine, are used clinically as anticancer agents, acting as DNA alkylating agents after metabolic activation[8][9].

The Chloroethyl Group: A Latent DNA Alkylating Agent